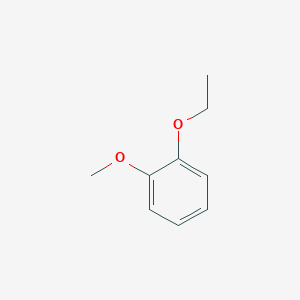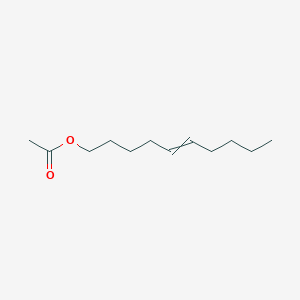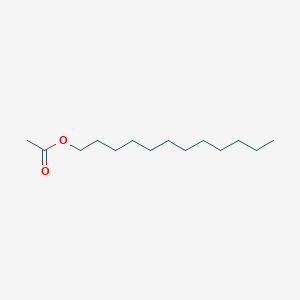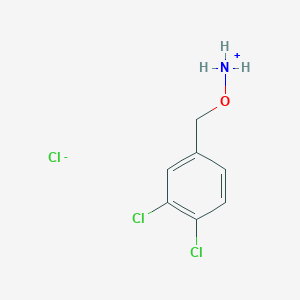
1,3-双(三乙氧基硅基)苯
描述
1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile . It is shown to be reactive in Pd-catalyzed cross-coupling reactions .
Synthesis Analysis
Highly monodisperse 1,3-phenylene-bridged hybrid organosilica spheres (m-PHS) were synthesized by co-condensation of tetraethoxysilane (TEOS) and 1,3-bis(triethoxysilyl)benzene (1,3-BTEB) using dodecylamine (DDA) and cetyltrimethylammonium bromide (CTAB) as templates .Molecular Structure Analysis
The molecular structure of 1,3-Bis(triethoxysilyl)benzene is C6H4[Si(OC2H5)3]2 .Chemical Reactions Analysis
1,3-Bis(triethoxysilyl)benzene is reactive in Pd-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
1,3-Bis(triethoxysilyl)benzene has a refractive index of n20/D 1.452 (lit.), a boiling point of 117 °C/0.07 mmHg (lit.), and a density of 1.007 g/mL at 25 °C (lit.) .科学研究应用
Organically-Modified Silica Network
1,3-Bis(triethoxysilyl)benzene can be used along with tetramethyl orthosilicate to produce an organically-modified silica network . This network can be reinforced by adding 1, 6-bis(trimethoxysilyl)hexane or 1, 4-bis(triethoxysilyl)-benzene as spacers .
Cross-Coupling Reactions
1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .
3. Synthesis of Periodic Mesoporous Organosilicas (PMOs) 1,3-Bis(triethoxysilyl)benzene is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .
Thermal Insulation
Silica aerogels, which can be prepared using 1,3-Bis(triethoxysilyl)benzene, are particularly attractive for thermal insulation .
Magnetic Separation and Drug Delivery
Silica aerogels prepared using 1,3-Bis(triethoxysilyl)benzene can be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behavior to the aerogels . This can be useful for applications including magnetic separation and drug delivery .
Heavy Metal Adsorption
Amine and thiol-functionalized aerogels, which can be prepared using 1,3-Bis(triethoxysilyl)benzene, can be used as adsorbents to capture heavy metals from wastewater by complexation .
作用机制
Target of Action
1,3-Bis(triethoxysilyl)benzene is a silicon-based nucleophile . It primarily targets palladium (Pd) in Pd-catalyzed cross-coupling reactions . The role of this compound is to act as a reactive species in these reactions .
Mode of Action
The compound interacts with its target, palladium, in cross-coupling reactions . This interaction results in the formation of new chemical bonds, which is a key step in the synthesis of a variety of complex organic compounds .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of organically-modified silica networks . These networks are used in the preparation of silica aerogels, which have a variety of applications, including thermal insulation and drug delivery .
Pharmacokinetics
Given its use in the synthesis of silica aerogels, it’s likely that the compound’s bioavailability is influenced by the properties of these materials .
Result of Action
The primary result of 1,3-Bis(triethoxysilyl)benzene’s action is the formation of organically-modified silica networks . These networks can be used to create silica aerogels with a variety of properties, including high porosity and thermal insulation . Additionally, these aerogels can be chemically doped with silica-functionalized magnetite nanoparticles, which imparts magnetic behavior to the aerogels .
Action Environment
The action of 1,3-Bis(triethoxysilyl)benzene is influenced by several environmental factors. For instance, the synthesis of silica aerogels requires the careful control of factors such as the choice of surfactants, the ethanol-water volume ratio, and the molar ratio of tetraethoxysilane (TEOS) to 1,3-Bis(triethoxysilyl)benzene . These factors can significantly influence the properties of the resulting aerogels .
安全和危害
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
未来方向
属性
IUPAC Name |
triethoxy-(3-triethoxysilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-14-13-15-18(16-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBRVZDGOJHHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC(=CC=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469322 | |
| Record name | 1,3-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16067-99-5 | |
| Record name | 1,3-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3-Bis(triethoxysilyl)benzene suitable for creating porous low-k films?
A1: 1,3-Bis(triethoxysilyl)benzene acts as a bridging organic group in organosilicate glass (OSG) based low-k films. These films require controlled porosity to achieve the desired low dielectric constant (k-value). The structure of 1,3-Bis(triethoxysilyl)benzene, with its two triethoxysilyl groups connected to a benzene ring, allows it to co-condense with other precursors like tetraethoxysilane (TEOS). This co-condensation forms a siloxane network with embedded benzene rings, influencing the film's final porosity and mechanical properties [, ].
Q2: How does the ratio of 1,3-Bis(triethoxysilyl)benzene to other precursors affect the properties of the final film?
A2: Research has shown that varying the molar ratio of 1,3-Bis(triethoxysilyl)benzene to 1,3,5-tris(triethoxysilyl)benzene significantly impacts the film's characteristics []. For instance, different ratios lead to variations in:
Q3: Are there any challenges in using 1,3-Bis(triethoxysilyl)benzene for low-k film fabrication?
A3: One challenge is achieving the desired mechanical strength. While incorporating benzene bridges generally improves mechanical properties compared to methyl-terminated films, using 1,3-Bis(triethoxysilyl)benzene alone may not be sufficient to reach significant improvements []. Further research into optimizing precursor ratios or incorporating other bridging groups could be necessary. Additionally, the presence of oxygen-deficient defects, potentially linked to incomplete transformation of Si-OC2H5 groups during curing, can lead to UV-induced luminescence, which might be undesirable in certain applications [].
Q4: Beyond low-k films, are there other applications for 1,3-Bis(triethoxysilyl)benzene?
A4: Yes, 1,3-Bis(triethoxysilyl)benzene can be used to create highly ordered mesoporous silica materials with a unique pore wall structure []. This organized structure arises from the self-assembly of 1,3-Bis(triethoxysilyl)benzene with surfactants during synthesis. These materials have potential applications in areas like catalysis, adsorption, and separation science, thanks to their high surface area and ordered pore structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

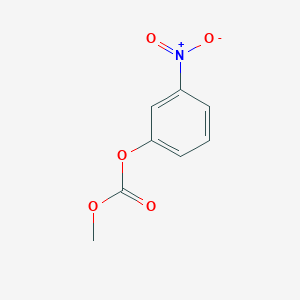


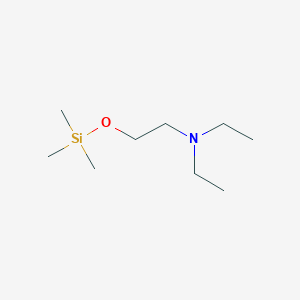
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)



